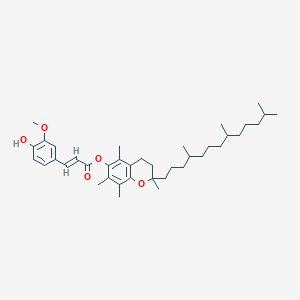

alpha-Tocopheryl ferulate

Description

Structure

2D Structure

Properties

Molecular Formula |

C39H58O5 |

|---|---|

Molecular Weight |

606.9 g/mol |

IUPAC Name |

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C39H58O5/c1-26(2)13-10-14-27(3)15-11-16-28(4)17-12-23-39(8)24-22-33-31(7)37(29(5)30(6)38(33)44-39)43-36(41)21-19-32-18-20-34(40)35(25-32)42-9/h18-21,25-28,40H,10-17,22-24H2,1-9H3/b21-19+ |

InChI Key |

RXTXCXSWSMSPLQ-XUTLUUPISA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C=CC3=CC(=C(C=C3)O)OC)C |

Synonyms |

alpha-tocopheryl ferulate tocopheryl ferulate |

Origin of Product |

United States |

Contextualizing Alpha Tocopheryl Ferulate Within the Esterified Tocopherol and Ferulate Chemical Landscape

Alpha-tocopheryl ferulate (α-TF) is a lipophilic compound synthesized through the esterification of alpha-tocopherol (B171835), the most biologically active form of vitamin E, and ferulic acid, a phenolic acid prevalent in the plant kingdom. researchgate.netnih.govnih.gov This molecular marriage positions α-TF within two important chemical families: esterified tocopherols (B72186) and ferulate esters.

The esterification of alpha-tocopherol at its phenolic hydroxyl group is a common strategy to enhance its stability against oxidation, light, and heat. mdpi.com While alpha-tocopherol itself is a potent antioxidant, its practical application in various formulations can be limited by its susceptibility to degradation. Other common esterified forms include alpha-tocopheryl acetate (B1210297) and alpha-tocopheryl succinate (B1194679), which also exhibit increased stability. mdpi.com However, the conjugation with ferulic acid is of particular scientific interest because ferulic acid is itself a powerful antioxidant. nih.govnih.gov This dual-functionality distinguishes this compound from other tocopherol esters.

Similarly, it belongs to the group of ferulate esters, where ferulic acid is linked to another molecule, often to enhance its lipid solubility and stability. researchgate.net Steryl ferulates, for instance, are recognized for their antioxidant properties at high temperatures. researchgate.net The ester bond in this compound not only stabilizes the tocopherol moiety but also creates a molecule with the combined and potentially synergistic properties of its parent compounds. nih.govnih.gov

Table 1: Comparative Chemical Properties

| Property | Alpha-Tocopherol | Ferulic Acid | This compound |

| Molecular Formula | C₂₉H₅₀O₂ | C₁₀H₁₀O₄ | C₃₉H₅₈O₅ |

| Molar Mass ( g/mol ) | 430.71 | 194.18 | 606.88 |

| Appearance | Yellow-brown viscous liquid wikipedia.org | White to off-white powder | - |

| Solubility | Insoluble in water, soluble in fats and oils wikipedia.org | Slightly soluble in water, soluble in ethanol (B145695) | Lipophilic/Insoluble in water |

| Key Functional Groups | Chromanol ring with hydroxyl group, phytyl tail | Phenolic hydroxyl group, carboxylic acid | Ester linkage, chromanol ring, phenolic group |

Historical Trajectories and Milestones in Alpha Tocopheryl Ferulate Academic Investigation

The academic journey of alpha-tocopheryl ferulate is relatively recent, gaining momentum in the late 20th century, long after the discovery and characterization of its constituent parts. Vitamin E was first identified in 1922 as an essential dietary factor, with alpha-tocopherol (B171835) being isolated and its structure elucidated in the 1930s. researchgate.netnih.gov Ferulic acid has also been known for- a considerable time as a ubiquitous plant compound.

The deliberate synthesis and investigation of this compound for specific biological applications appear to have emerged in the late 1990s. A pivotal moment in its research trajectory was the publication of a 1999 study by Ichihashi, Funasaka, and their colleagues. nih.govnih.gov This research was among the first to systematically investigate and report the inhibitory effect of this compound on melanogenesis (melanin production). nih.govnih.gov The study demonstrated that the compound could significantly inhibit melanization in cultured human melanoma cells, suggesting its potential as a skin-whitening agent. nih.govnih.gov

This initial research was followed by a 2000 study from the same research group, which further detailed the depigmenting effect of this compound on normal human melanocytes. nih.gov These foundational papers established that the compound not only possessed antioxidant properties but also had a distinct biological effect on skin pigmentation, sparking further interest within the dermatological and cosmetic science communities. nih.govnih.govnih.gov Subsequent research has focused on optimizing its synthesis, often using enzymatic methods with lipases like Candida antarctica lipase (B570770) B, and further exploring the mechanisms behind its bioactivity. mdpi.com

Current Paradigms and Key Research Domains of Alpha Tocopheryl Ferulate: an Academic Perspective

Novel Enzymatic Synthesis Pathways for this compound

Enzymatic synthesis offers a highly specific and environmentally benign alternative to conventional chemical methods, which often require harsh conditions and toxic catalysts. researchgate.netfrontiersin.org Lipases, in particular, have been extensively studied for their ability to catalyze the formation of the ester bond between α-tocopherol and a ferulic acid derivative. frontiersin.org

Lipase-Catalyzed Transesterification Reactions

The primary enzymatic route to synthesize this compound is through the transesterification of α-tocopherol with an alkyl ester of ferulic acid, typically ethyl ferulate. researchgate.netlvb.lt Research has shown that not all lipases are effective for this specific transformation. The most commonly and successfully employed lipases are Lipase (B570770) B from Candida antarctica (often immobilized and known as Novozym 435) and lipase from Candida rugosa (CRL). researchgate.netfrontiersin.orglvb.lt

In a notable study, the transesterification reaction between ethyl ferulate and α-tocopherol was tested with various lipases, where only Candida antarctica lipase B and Candida rugosa lipase were found to effectively catalyze the reaction. frontiersin.org For instance, using CRL to catalyze the reaction in toluene (B28343) resulted in a yield of 72.3%. mdpi.comresearchgate.net Another study utilizing Novozym 435 in a solvent-free system achieved a conversion rate of 35.4%. researchgate.netmdpi.comresearchgate.net These findings highlight the specificity of lipases and their crucial role in the successful synthesis of this compound.

| Lipase Source | Acyl Donor | Reaction System | Yield/Conversion | Reference |

| Candida rugosa lipase (CRL) | Ethyl ferulate | Toluene | 72.3% Yield | mdpi.comresearchgate.net |

| Candida antarctica lipase B (Novozym 435) | Ethyl ferulate | Solvent-free | 35.4% Conversion | researchgate.netmdpi.comresearchgate.net |

| Candida antarctica lipase B | Ethyl ferulate | Solvent-free | 25.2% Yield | frontiersin.orglvb.lt |

Optimization of Biocatalytic Conditions (e.g., solvent-free systems, water activity)

Optimizing reaction parameters is critical for maximizing the yield and efficiency of the enzymatic synthesis of this compound. Key factors include the choice of solvent, substrate molar ratio, temperature, and water activity. lvb.lt

Solvent Systems: The reaction medium significantly influences lipase activity and reaction equilibrium. While organic solvents like toluene and n-hexane have been used successfully, there is a growing interest in solvent-free systems to develop greener processes. researchgate.netmdpi.com In one study, the highest conversion rate of ethyl ferulate in a solvent-free system was 23.8%, whereas in an organic solvent, it was only 17.7%. mdpi.com Conversely, another report indicated a higher yield (72.3%) in toluene compared to a 35.4% conversion in a solvent-free environment, demonstrating that the choice of enzyme and specific conditions are interdependent. researchgate.netmdpi.com

Substrate Molar Ratio: The molar ratio of the reactants, α-tocopherol and ethyl ferulate, is another crucial parameter. A study obtained a 25.2% yield of this compound using a 5:1 molar ratio of α-tocopherol to ethyl ferulate in a solvent-free medium at 72 hours. frontiersin.orglvb.lt The yield was further improved by applying a vacuum to remove the ethanol (B145695) byproduct, which shifted the reaction equilibrium towards product formation. researchgate.net

Water Activity (a_w): Water activity is a critical factor in non-aqueous enzymology. For the synthesis of this compound, a low water activity is generally preferred to favor the synthesis reaction over the competing hydrolysis reaction. One investigation found that the reaction proceeded favorably at a water activity close to 0, yielding a conversion of nearly 25%; however, when the water activity was increased to over 0.23, the average conversion rate dropped to just 5%. mdpi.com

| Parameter | Condition | Outcome | Reference |

| Reaction Medium | Solvent-free vs. Toluene | 35.4% conversion (solvent-free) vs. 72.3% yield (toluene) | researchgate.netmdpi.com |

| Molar Ratio | 5:1 (α-tocopherol to ethyl ferulate) | 25.2% yield | frontiersin.orglvb.lt |

| Water Activity | a_w < 0.23 | ~25% conversion | mdpi.com |

| Water Activity | a_w > 0.23 | ~5% conversion | mdpi.com |

Chemoenzymatic Approaches for Stereoselective Synthesis

Alpha-tocopherol possesses a chiral center at the C2 position of the chromanol ring, with the natural form being (R,R,R)-α-tocopherol. Synthetic methodologies must preserve this stereochemistry to yield the biologically active form of this compound. Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes combined with chemical steps to achieve this goal.

While specific studies on the de novo stereoselective synthesis of this compound are limited, the principle is demonstrated in related syntheses. For example, the stereoselective acylation of an achiral chromanedimethanol derivative using Candida antarctica lipase B has been used to produce enantiomerically pure precursors for alpha-tocotrienol (B192550) synthesis. nih.gov In the context of this compound, the enzymatic transesterification is primarily a regioselective process, targeting the phenolic hydroxyl group of α-tocopherol without affecting the existing chiral centers. nih.gov The stereoselectivity is therefore derived from using an enantiomerically pure starting material, such as natural (R,R,R)-α-tocopherol. This approach ensures that the final product retains the desired stereoconfiguration.

Chemical Esterification and Ester Bond Formation Strategies

While enzymatic methods are gaining prominence, chemical synthesis remains a relevant pathway for producing this compound. Research in this area focuses on developing more efficient catalytic systems and aligning with green chemistry principles to overcome the limitations of traditional methods.

Exploration of Catalytic Systems for Enhanced Yield and Selectivity

Traditional chemical synthesis of vitamin E esters often involves catalysts like Lewis acids or organic bases such as pyridine (B92270) and triethylamine. mdpi.com These methods can be effective but often require high temperatures and can lead to byproducts and challenges in catalyst removal, making them less suitable for food and cosmetic applications. researchgate.netmdpi.com

To address these issues, modern research explores novel catalytic systems. One promising area is the use of acidic ionic liquids. For instance, ionic liquids like [BSO₃HMIM]TS and [BSO₃HMim]HSO₄ have been successfully used as catalysts for the esterification of phenolic acids with other molecules, suggesting their potential applicability for synthesizing this compound. acs.org A study on the synthesis of phytosterol ferulate, a structurally related compound, employed an acidic ionic liquid as a catalyst in toluene, achieving the reaction at 100 °C in 2.5 hours. acs.org Such systems offer advantages like catalyst recyclability and potentially milder reaction conditions compared to conventional acid catalysts.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ictmumbai.edu.in

The shift towards lipase-catalyzed synthesis is a prime example of applying green chemistry principles. researchgate.net Enzymes operate under mild conditions, are biodegradable, and exhibit high selectivity, which minimizes byproduct formation and simplifies purification processes. frontiersin.org The use of solvent-free reaction systems in enzymatic synthesis further enhances the green credentials of the process by eliminating volatile organic compounds. mdpi.com

In the realm of chemical synthesis, green approaches include the use of non-toxic, recyclable catalysts like the aforementioned ionic liquids. acs.org Furthermore, the development of one-pot multicomponent reactions and the use of alternative energy sources such as microwave irradiation or ultrasound represent other green strategies that have been successfully applied to the synthesis of tocopherol analogues. nih.gov These methods can significantly reduce reaction times, energy consumption, and waste generation, paving the way for more sustainable production of this compound.

Synthesis of Structurally Modified this compound Analogues

The generation of structurally modified analogues of this compound is a key area of research aimed at enhancing its physicochemical properties and biological activities. These modifications typically involve altering structural determinants on either the alpha-tocopherol or the ferulic acid moiety.

Design and Synthesis of Derivatives with Altered Structural Determinants

The design of this compound derivatives is centered on the principle that specific structural features of the molecule govern its function. The core structure consists of three domains: the functional phenolic group of the ferulate moiety, the chroman ring of the tocopherol, and the lipophilic phytyl tail. mdpi.com Modifications to these domains can produce analogues with tailored properties. For instance, the phenolic and acid functional groups in ferulic acid offer a chemical space for various structural modifications to introduce appendages that could turn it into a more effective molecule. researchgate.net

The primary method for synthesizing this compound and its analogues is through enzymatic esterification or transesterification. nih.gov This approach is favored for its mild reaction conditions and high specificity. Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), are commonly employed as catalysts. mdpi.com The reaction typically involves the transesterification of an activated ferulate donor, such as ethyl ferulate or vinyl ferulate, with α-tocopherol. mdpi.com

Research has explored various reaction conditions to optimize synthesis. For example, Xin et al. achieved a 72.3% yield using Candida rugosa lipase (CRL) in toluene. mdpi.com In another study, the same researchers used Novozym 435 in a solvent-free system, resulting in a 35.4% conversion rate. mdpi.com The choice of solvent can significantly impact the reaction, with studies showing that the conversion rate in toluene can be substantially higher than in other organic solvents like tert-butanol. mdpi.com

The table below summarizes findings from various enzymatic synthesis approaches for Vitamin E esters, illustrating different catalysts, substrates, and outcomes.

| Catalyst | Substrates | Solvent | Yield/Conversion | Reference |

| Candida rugosa lipase (CRL) | Ethyl ferulate + α-Tocopherol | Toluene | 72.3% Yield | mdpi.com |

| Novozym 435 | Ethyl ferulate + α-Tocopherol | Solvent-free | 35.4% Conversion | mdpi.com |

| Novozym 435 | Succinic anhydride (B1165640) + α-Tocopherol | - | 94.4% Conversion | mdpi.com |

| Lip400 | Succinic acid + α-Tocopherol | Dichloromethane | 80% Yield | mdpi.com |

Stereochemical Considerations in this compound Synthesis

A critical aspect of synthesizing this compound is the stereochemistry of the alpha-tocopherol starting material. Alpha-tocopherol possesses three chiral centers at the 2, 4', and 8' positions of its structure, which means it can exist as eight different stereoisomers. mdpi.comnih.gov

Natural Alpha-Tocopherol: Sourced from plants, this form consists of only one stereoisomer: (2R,4'R,8'R)-α-tocopherol, commonly referred to as RRR-α-tocopherol. nih.gov

Synthetic Alpha-Tocopherol: Chemical synthesis without stereochemical control results in all-rac-α-tocopherol. qmul.ac.uk This product is an equimolar mixture of all eight possible stereoisomers, which exist as four pairs of enantiomers (racemates). qmul.ac.uknih.gov Another synthetic variant, 2-ambo-α-tocopherol, is an equimolar mixture of RRR-α-tocopherol and its 2-epi-isomer, (2S,4'R,8'R)-α-tocopherol. nih.gov

The stereochemistry of the final this compound product is dictated entirely by the starting tocopherol. Synthesis using natural RRR-α-tocopherol will yield a single, stereochemically pure product, (2R,4'R,8'R)-α-tocopheryl ferulate. Conversely, using all-rac-α-tocopherol will result in a mixture of eight diastereomers of this compound.

This distinction is significant because biological systems, including those in humans, exhibit stereospecificity. There is a notable discrimination against the 2S-isomers, which have very limited bioavailability. nih.gov The body preferentially utilizes the RRR-form. nih.gov Therefore, the choice of starting material is crucial and determines the potential biological efficacy of the resulting ferulate ester.

The table below details the common forms of alpha-tocopherol used in synthesis.

| Trivial Name | Composition | Source |

| RRR-α-tocopherol | (2R,4'R,8'R)-α-tocopherol | Natural |

| all-rac-α-tocopherol | Equimolar mixture of 8 stereoisomers (4 racemates) | Synthetic |

| 2-ambo-α-tocopherol | Equimolar mixture of RRR-α-tocopherol and (2S,4'R,8'R)-α-tocopherol | Semi-synthetic |

Methodologies for Purification and Characterization in Research Syntheses

Following the synthesis of this compound or its analogues, rigorous purification and characterization are necessary to isolate the target compound and verify its chemical identity and structure.

Chromatographic Techniques for High-Purity Isolation

Chromatography is the cornerstone of purification in the synthesis of tocopheryl derivatives.

Flash Column Chromatography: This is a standard and widely used method for purifying synthesized vitamin E derivatives. mdpi.com It utilizes a stationary phase, such as silica (B1680970) gel, to separate the desired compound from unreacted starting materials, catalysts, and byproducts based on differences in polarity. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for assessing the purity of the final product. For stereoisomeric mixtures, specialized chiral HPLC methods are required. nih.gov An analytical method has been developed that first uses normal-phase HPLC to quantify total tocopherol content, followed by chiral HPLC to separate the stereoisomers of alpha-tocopherol (as methyl ethers). nih.gov This technique can separate the eight stereoisomers into distinct peaks, allowing for their quantification. nih.gov

Spectroscopic Methods for Structural Elucidation (e.g., IR, H1NMR)

Once a compound is purified, its molecular structure must be unequivocally confirmed. This is accomplished using a combination of spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. mdpi.combrieflands.com In the case of this compound, key absorbances would include those corresponding to the newly formed ester linkage (C=O stretching), as well as the phenolic hydroxyl (-OH) group on the ferulate portion and the aromatic rings.

High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the precise molecular weight and elemental formula of the synthesized compound, providing definitive confirmation of its identity. mdpi.com

The following table summarizes the purpose of each characterization method.

| Analytical Method | Purpose | Reference |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Confirms the precise arrangement of atoms and overall molecular structure. | mdpi.com, brieflands.com |

| Fourier-Transform Infrared (FT-IR) | Identifies the chemical functional groups present in the molecule. | mdpi.com, brieflands.com |

| High-Resolution Mass Spectrometry (HRMS) | Determines the exact molecular weight and elemental formula. | mdpi.com |

Mechanistic Elucidation of Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its mechanism of action. This activity is multifaceted, involving direct interaction with reactive species, protection of cellular structures, and participation in regenerative antioxidant cycles.

Direct Free Radical Scavenging Pathways

This compound is an effective scavenger of various free radicals, which are highly reactive molecules that can cause cellular damage. Its ability to neutralize these radicals is attributed to the combined properties of its constituent parts: alpha-tocopherol and ferulic acid.

Peroxyl Radicals: The alpha-tocopherol moiety is a well-established lipid-soluble antioxidant that excels at scavenging peroxyl radicals. nih.govwikipedia.org This action is a critical "chain-breaking" step in preventing the propagation of lipid peroxidation. mdpi.com The ferulate component also contributes to peroxyl radical scavenging. mdpi.comnih.gov

Superoxide (B77818) Anion Radical: Both alpha-tocopherol and ferulic acid have demonstrated the ability to scavenge the superoxide anion radical, a primary reactive oxygen species. mdpi.comnih.govnih.gov

Hydroxyl Radical: Ferulic acid is known to be an effective scavenger of the highly reactive hydroxyl radical. nih.govcaldic.com

Inhibition of Lipid Peroxidation Processes at the Membrane Level

Cell membranes, rich in polyunsaturated fatty acids, are particularly vulnerable to damage by free radicals through a process called lipid peroxidation. This compound plays a significant role in protecting membranes from this detrimental process.

The lipophilic nature of the alpha-tocopherol portion allows it to be incorporated into cellular membranes. wikipedia.org Within the membrane, it acts as a primary defense against lipid peroxidation by donating a hydrogen atom to lipid peroxyl radicals, thus terminating the chain reaction of lipid degradation. wikipedia.orgmdpi.com This process protects the integrity and fluidity of the cell membrane. nih.gov Studies on related phytosteryl ferulates have shown strong inhibition of lipid peroxidation, comparable to that of alpha-tocopherol. jst.go.jp Encapsulating alpha-tocopherol in stearyl ferulate-based solid lipid nanoparticles has also been shown to inhibit lipid peroxidation effectively. researchgate.net

Regeneration Mechanisms Involving Synergistic Antioxidants

The antioxidant function of alpha-tocopherol is not a one-time event. After scavenging a free radical, the resulting alpha-tocopheroxyl radical can be regenerated back to its active, reduced form. This recycling is crucial for maintaining its protective capacity and involves other antioxidants in a cooperative network.

Glutathione (B108866) (GSH): Glutathione, a major intracellular antioxidant, is also involved in the regeneration of vitamin E. mdpi.com Furthermore, alpha-tocopherol has been shown to increase the intracellular levels of glutathione by upregulating the expression of γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione synthesis.

This regenerative network ensures the sustained antioxidant activity of this compound within the cellular environment.

Role in Scavenging Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Beyond the specific radicals mentioned earlier, this compound plays a broader role in neutralizing a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). ROS and RNS are products of normal cellular metabolism and environmental stressors that, in excess, lead to oxidative and nitrosative stress, respectively.

This compound's ability to scavenge ROS is fundamental to its protective effects. researchgate.netnih.gov This includes neutralizing species like the superoxide anion and peroxyl radicals. mdpi.comnih.gov The ferulic acid component is also capable of scavenging peroxynitrite, a potent RNS. caldic.com By reducing the burden of both ROS and RNS, this compound helps to mitigate cellular damage, including DNA damage. nih.gov Studies on phytosteryl ferulates have demonstrated significant ROS scavenging activity, which is believed to be a key mechanism behind their antioxidant and anti-inflammatory properties. jst.go.jp

Cellular Signaling Pathway Modulation

In addition to its direct antioxidant effects, this compound influences cellular function by modulating key signaling pathways. This activity is particularly relevant to inflammation and other cellular processes. The alpha-tocopherol component is known to modulate signal transduction pathways, including those involving protein kinase C and phosphatidylinositol 3-kinase. nih.govnih.gov

Regulation of Inflammatory Signaling Cascades

Chronic inflammation is linked to a variety of diseases, and the modulation of inflammatory pathways is a significant therapeutic target. This compound, through its constituent parts, has been shown to regulate several key inflammatory signaling cascades.

NF-κB (Nuclear Factor-kappa B): NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes. Both alpha-tocopherol and ferulic acid have been shown to inhibit the activation of the NF-κB pathway. jst.go.jpnih.govunesp.br This inhibition prevents the translocation of NF-κB to the nucleus and the subsequent transcription of inflammatory mediators. jst.go.jpnih.gov This action appears to be independent of alpha-tocopherol's antioxidant capacity in some contexts. nih.gov

COX-2 (Cyclooxygenase-2): COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov Alpha-tocopherol has been found to inhibit COX-2 activity post-transcriptionally. researchgate.netnih.gov Ferulic acid and its derivatives have also demonstrated inhibitory effects on COX-2 activity. caldic.com

5-Lipoxygenase (5-LOX): 5-LOX is an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators. thieme-connect.com Alpha-tocopherol has been shown to be a potent inhibitor of 5-lipoxygenase, an effect that appears to be due to a direct and specific interaction with the enzyme rather than its antioxidant function. thieme-connect.comnih.gov Studies have indicated that alpha-tocopherol binds strongly to a specific peptide of the 5-LOX enzyme. nih.gov

Table of Research Findings on Inflammatory Pathway Regulation

| Pathway | Modulator | Effect | Research Context |

|---|---|---|---|

| NF-κB | Alpha-tocopherol | Down-regulates expression, synthesis, and secretion of IL-6; suppresses NF-κB binding to the IL-6 promoter. nih.gov | Cancer-bearing mice nih.gov |

| NF-κB | Phytosteryl Ferulates | Significantly inhibited NF-κB activity by measuring the translocation of NF-κB p65. jst.go.jp | LPS-stimulated RAW 264.7 macrophages jst.go.jp |

| COX-2 | Alpha-tocopherol | Inhibited COX-2 activity post-transcriptionally; did not affect COX-2 mRNA expression. researchgate.netnih.gov | Caco-2 colon cancer cells researchgate.netnih.gov |

| COX-2 | Ferulic acid | Prevented the increase of COX-2 protein. nih.gov | Murine model of radiation-induced inflammation nih.gov |

| 5-LOX | Alpha-tocopherol | Strongly inhibited 5-lipoxygenase in an irreversible and non-competitive manner. nih.gov | Purified 5-lipoxygenase from potato tubers nih.gov |

| 5-LOX | Alpha-tocopherol | Inhibition of 5-LOX is associated with a specific interaction with the enzyme. nih.gov | In vitro cell culture experiments nih.gov |

Modulation of Protein Kinase C (PKC) Activity and Associated Pathways

This compound's biological activity is significantly influenced by its alpha-tocopherol component, which has been shown to modulate Protein Kinase C (PKC) activity. nih.govnih.govchiro.org Alpha-tocopherol inhibits PKC activity in various cell types, including smooth muscle cells, by a mechanism that does not involve direct interaction with the enzyme or a decrease in its expression. nih.govnih.govchiro.org Instead, the inhibition is specific to the PKC-alpha isoform and is associated with its dephosphorylation. nih.govnih.gov This effect is proposed to be mediated by the activation of Protein Phosphatase 2A (PP2A), which in turn dephosphorylates and deactivates PKC-alpha. nih.govnih.govnih.gov This modulation of PKC activity is not related to the antioxidant properties of alpha-tocopherol, as beta-tocopherol, an analog with similar antioxidant capabilities, does not produce the same inhibitory effects. nih.govnih.gov The inhibition of PKC by alpha-tocopherol can attenuate the generation of diacylglycerol from the membrane, a lipid that is crucial for PKC translocation and activation. chiro.orgdrugbank.com The interaction required for PKC inhibition necessitates the integration of alpha-tocopherol into the cell membrane. chiro.org This interaction has implications for various cellular processes, including cell proliferation and differentiation. drugbank.compharmacist.com

Interactive Data Table: Studies on PKC Modulation by Alpha-Tocopherol

| Cell Type | PKC Isoform(s) Present | Inhibited Isoform | Proposed Mechanism | Reference |

| Rat Aortic Smooth Muscle Cells (A7r5) | alpha, beta, delta, epsilon, zeta, micro | PKC-alpha | Activation of Protein Phosphatase 2A leading to dephosphorylation of PKC-alpha | nih.govnih.gov |

| Smooth Muscle Cells | Not specified | PKC | Attenuation of membrane-derived diacylglycerol generation | chiro.orgdrugbank.com |

| Human Platelets | Not specified | PKC | Not specified | drugbank.com |

| Monocytes | Not specified | PKC | Not specified | drugbank.com |

Influence on Apoptotic Pathways and Cellular Viability

This compound, through its alpha-tocopherol and ferulic acid components, can influence apoptotic pathways and cellular viability. The analog alpha-tocopheryl succinate (B1194679) (α-TOS) has been shown to induce apoptosis in various cancer cell lines. nih.govnih.gov This pro-apoptotic activity involves the inhibition of Protein Kinase C (PKC), as demonstrated by the prevention of α-TOS-triggered apoptosis by phorbol (B1677699) myristyl acetate (B1210297). nih.gov Specifically, α-TOS reduces the activity of the PKC-alpha isotype by increasing the activity of Protein Phosphatase 2A (PP2A). nih.gov This signaling cascade ultimately modulates the activity of Bcl-2, a key regulator of apoptosis at the mitochondrial level. nih.gov

Ferulic acid, the other component of this compound, also exhibits anti-apoptotic effects. It has been shown to protect skin from UV radiation by preventing the activation of caspases in dermal fibroblasts. journal-jop.org Furthermore, ferulic acid can down-regulate pathways involved in cell death, such as inducible nitric oxide synthase (iNOS), and up-regulate genes and proteins that enhance the cell's stress response, including the heme oxygenase/biliverdin reductase (HO/BVR) system, superoxide dismutase (SOD), and catalase (CAT). caldic.com

Studies on various tocopherol forms have shown that δ-tocopherol and γ-tocopherol are more potent than α-tocopherol in inducing apoptosis in certain cancer cell lines. nih.gov The mechanisms for this include the activation of caspase-3 and caspase-9, as well as caspase-independent pathways. nih.gov

Interactive Data Table: Effects of Tocopherol Analogs and Ferulic Acid on Apoptosis and Cell Viability

| Compound | Cell Line | Effect | Mechanism | Reference |

| alpha-Tocopheryl succinate (α-TOS) | Hematopoietic and cancer cell lines | Induces apoptosis | Inhibition of PKC-alpha via activation of PP2A, modulation of Bcl-2 | nih.gov |

| Ferulic acid | Dermal fibroblasts | Protects from UV-induced apoptosis | Prevention of caspase activation | journal-jop.org |

| Ferulic acid | Neuronal cells | Cytoprotective | Down-regulation of iNOS, up-regulation of HO/BVR, SOD, CAT | caldic.com |

| δ-Tocopherol, γ-Tocopherol | Cancer cell lines | Induces apoptosis | Activation of caspase-3 and caspase-9 | nih.gov |

Effects on Gene Expression and Protein Synthesis Regulation

Alpha-tocopherol, a key component of this compound, is known to regulate the expression of a wide array of genes involved in various cellular processes. nih.govnih.govsci-hub.se These regulatory effects are not solely dependent on its antioxidant activity. chiro.org

Genes regulated by tocopherols (B72186) can be categorized based on their function:

Uptake and Degradation: This group includes alpha-tocopherol transfer protein (α-TTP) and cytochrome P450 (CYP3A), which are generally up-regulated. nih.gov

Lipid Uptake and Atherosclerosis: Genes such as CD36 and scavenger receptors (SR-BI, SR-AI/II) are typically down-regulated. nih.gov

Extracellular Proteins: This category includes genes for tropomyosin, collagen (α1), MMP-1, MMP-19, and connective tissue growth factor (CTGF). The expression of tropomyosin and CTGF is up-regulated, while others are down-regulated. nih.gov

Inflammation and Cell Adhesion: Genes like E-selectin, ICAM-1, integrins, and various interleukins (IL-2, IL-4, IL-1β) are modulated. IL-2 expression is up-regulated, while others are generally down-regulated. nih.gov

Cell Signaling and Cycle Regulation: This group consists of genes such as PPAR-gamma, cyclin D1, cyclin E, Bcl2-L1, p27, and CD95 (Apo-1/Fas ligand). The expression of PPAR-gamma, p27, and Bcl2 is up-regulated, while the others are down-regulated. nih.gov

The mechanisms underlying this gene regulation are diverse. In some instances, the deactivation of Protein Kinase C (PKC) by alpha-tocopherol plays a role, as PKC is involved in regulating transcription factors like NF-κB and AP-1. nih.gov The alpha-tocopherol moiety is also unique in its cytoprotective mechanism against oxidative stress, which requires protein synthesis for its full antioxidant effect. consensus.app

Interactive Data Table: Gene Regulation by Alpha-Tocopherol

| Gene Category | Example Genes | Effect of Alpha-Tocopherol | Reference |

| Uptake and Degradation | α-TTP, CYP3A | Up-regulated | nih.gov |

| Lipid Uptake and Atherosclerosis | CD36, SR-BI | Down-regulated | nih.gov |

| Extracellular Proteins | Tropomyosin, Collagen (α1) | Up-regulated (Tropomyosin), Down-regulated (Collagen α1) | nih.gov |

| Inflammation and Cell Adhesion | E-selectin, ICAM-1, IL-2 | Down-regulated (E-selectin, ICAM-1), Up-regulated (IL-2) | nih.gov |

| Cell Signaling and Cycle Regulation | PPAR-gamma, Cyclin D1, p27 | Up-regulated (PPAR-gamma, p27), Down-regulated (Cyclin D1) | nih.gov |

Interaction with Transcription Factors (e.g., PXR, PPARγ)

Alpha-tocopherol, a constituent of this compound, can influence gene expression through its interaction with nuclear transcription factors. nih.govnih.govmdpi.com One such factor is the Pregnane X Receptor (PXR), which is directly involved in the tocopherol-dependent regulation of certain genes. nih.gov

Another important transcription factor modulated by tocopherols is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.govnih.gov While γ-tocopherol has been shown to induce growth arrest in prostate cancer cells through a PPARγ-dependent mechanism, it does not act as a direct ligand for PPARγ. nih.gov Instead, it upregulates the production of 15-S-HETE, which is an endogenous ligand for PPARγ. nih.gov Alpha-tocopherol has also been shown to up-regulate the expression of PPARγ itself. nih.gov The interaction with these transcription factors provides a direct link between alpha-tocopherol and the regulation of specific gene promoters. nih.gov

Interactive Data Table: Interaction of Tocopherols with Transcription Factors

| Tocopherol Form | Transcription Factor | Type of Interaction | Downstream Effect | Reference |

| Alpha-tocopherol | Pregnane X Receptor (PXR) | Direct involvement | Regulation of gene expression | nih.gov |

| Gamma-tocopherol | Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) | Indirect (upregulates endogenous ligand 15-S-HETE) | Growth arrest in prostate cancer cells | nih.gov |

| Alpha-tocopherol | Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) | Up-regulates PPARγ expression | Modulation of cell signaling and cell cycle | nih.gov |

Interaction with Biological Membranes and Subcellular Structures

Membrane Incorporation, Localization, and Stabilization

As a lipophilic molecule, this compound, and specifically its alpha-tocopherol component, readily incorporates into biological membranes. consensus.appexeter.ac.ukmdpi.com This incorporation is crucial for many of its non-antioxidant functions. chiro.org Once integrated, alpha-tocopherol is not randomly distributed within the phospholipid bilayer but shows a tendency to associate with specific microdomains known as lipid rafts. nih.gov This localization within lipid rafts is thought to be significant for its specific effects on cell signaling and gene expression. nih.gov

Alpha-tocopherol contributes to membrane stability, protecting against destabilization and cellular dysfunction. consensus.app It plays a role in preventing lipid peroxidation at the cell membrane level, which is particularly important for membranes with a high content of polyunsaturated fatty acids. mdpi.com The ferulic acid moiety of this compound is also an antioxidant that can scavenge free radicals, thereby helping to maintain the long-lasting antioxidative effect of the alpha-tocopherol portion within the membrane. researchgate.netnih.gov

Interactive Data Table: Membrane Interactions of Alpha-Tocopherol

| Interaction | Location | Consequence | Reference |

| Incorporation | Phospholipid bilayer | Enables non-antioxidant functions | chiro.org |

| Localization | Lipid rafts | Specific effects on cell signaling and gene expression | nih.gov |

| Stabilization | Cell membrane | Protects against lipid peroxidation and destabilization | consensus.appmdpi.com |

Influence on Membrane Fluidity and Organization (e.g., lipid rafts, dipole potential)

This compound, through its alpha-tocopherol component, influences the physical properties of biological membranes, including their fluidity and organization. consensus.appcore.ac.uk It has been observed that alpha-tocopherol can modulate the organization of lipids within the membrane. exeter.ac.uk

A key aspect of this influence is the interaction with lipid rafts, which are specialized membrane microdomains. exeter.ac.uknih.govnih.gov While some studies have investigated the potential of vitamin E to destabilize lipid rafts, others suggest that its presence does not significantly perturb phase separation in model membranes. nih.govnist.gov Instead, it may play a "line active" role at the boundary of these domains. nist.gov

Furthermore, alpha-tocopherol and its analogs can alter the membrane dipole potential, which is an intrinsic electrical property of the membrane. exeter.ac.uknih.govnih.gov Studies have shown that alpha-tocopherol and alpha-tocopherol succinate can decrease the dipole potential of both artificial vesicles and cell membranes. exeter.ac.uknih.gov This change in dipole potential has been linked to the modulation of the function of membrane-associated proteins, such as the multi-drug efflux pump P-glycoprotein. nih.govnih.gov The effect on the dipole potential may be particularly relevant within membrane microdomains. nih.govnih.gov

Interactive Data Table: Effects of Alpha-Tocopherol on Membrane Properties

| Membrane Property | Effect of Alpha-Tocopherol | Proposed Mechanism/Consequence | Reference |

| Lipid Raft Organization | Modulates organization, may act as a "line active" agent at domain boundaries | Influences the function of raft-associated proteins | exeter.ac.uknih.govnih.govnist.gov |

| Membrane Dipole Potential | Decreases the dipole potential | Modulates the function of membrane proteins like P-glycoprotein | exeter.ac.uknih.govnih.gov |

| Membrane Fluidity | Influences fluidity | Affects overall membrane function and protein activity | consensus.appcore.ac.uk |

Enzymatic Interactions and Regulation Studies

This compound (α-TF) engages in various enzymatic interactions, both as a substrate for synthesis and as a modulator of enzymatic activity in biological pathways. The synthesis of α-TF itself can be achieved enzymatically. Lipases, such as those from Candida antarctica (specifically lipase B) and Candida rugosa, have been shown to catalyze the transesterification reaction between α-tocopherol and ethyl ferulate to produce α-tocopheryl ferulate. frontiersin.orgnih.govresearchgate.net For instance, using Candida antarctica lipase B and Candida rugosa lipase, a yield of 25.2% α-TF was obtained in a solvent-free medium after 72 hours. nih.govresearchgate.net In another study, a 72.3% yield was achieved using Candida rugosa lipase to catalyze the reaction in toluene. mdpi.com

Beyond its own synthesis, α-TF is recognized for its ability to regulate the activity of specific enzymes within cellular systems. mdpi.com Its most studied regulatory role is in the context of melanogenesis, where it influences the key enzymes responsible for melanin production. nih.govnih.gov This regulatory function appears to be a primary mechanism through which α-TF exerts its biological effects, particularly its impact on pigmentation. nih.govresearchgate.net

Inhibition of Specific Enzyme Activities (e.g., tyrosinase, tyrosine hydroxylase)

A significant aspect of this compound's mechanism of action is its ability to inhibit key enzymes involved in the melanin synthesis pathway. e-ajbc.org Research has consistently shown that α-TF can suppress melanogenesis in cultured human melanoma cells and normal human melanocytes. nih.govnih.govoup.com This effect is directly linked to the dose-dependent inhibition of tyrosinase activity. nih.govresearchgate.netoup.com

However, studies indicate that this inhibition is not a result of direct interaction with the enzyme. nih.govoup.com When tested in a cell-free environment with tyrosinase extracted from human melanoma cells, α-TF did not directly inhibit the enzyme's activity. nih.govoup.com Furthermore, Western blot analyses have revealed that α-TF does not alter the protein quantity or the molecular size of tyrosinase or its related proteins, TRP-1 and TRP-2. nih.govnih.govoup.com This evidence suggests that the inhibitory effect of α-TF on tyrosinase activity likely occurs through an indirect mechanism or at a post-translational level, possibly involving a secondary molecule activated by α-TF. nih.govoup.com

The inhibitory action of α-TF extends to tyrosine hydroxylase, an enzyme responsible for the initial, rate-limiting step in melanogenesis. e-ajbc.org Studies have demonstrated that α-TF inhibits tyrosine hydroxylase activity, which may be the primary mechanism for its suppression of melanin synthesis. nih.gov Similar to its effect on tyrosinase, this inhibition is thought to occur in an indirect manner. nih.gov In contrast, α-TF has been observed to have no significant impact on the activity of other enzymes in the pathway, such as DOPAchrome tautomerase. nih.govnih.govoup.com

The efficacy of α-TF in inhibiting melanization has been compared to other known whitening agents. In one study using human melanoma cells, α-TF at a concentration of 30 µg/ml showed significant inhibition of melanization. nih.gov

Table 1: Comparative Inhibition of Melanization by this compound and Other Agents

| Compound | Concentration for Significant Inhibition |

|---|---|

| This compound | 30 µg/ml |

| Arbutin | 100 µg/ml |

| Kojic Acid | 100 µg/ml |

| Ascorbic Acid | 600 µg/ml |

| Tranexamic Acid | 600 µg/ml |

Data sourced from a study on cultured human melanoma cells. nih.gov

Table 2: Summary of this compound's Effects on Melanogenic Enzymes

| Enzyme/Protein | Observed Effect | Mechanism |

|---|---|---|

| Tyrosinase | Activity inhibited in cells. nih.govoup.com | Indirect or post-translational; no direct inhibition observed in cell-free assays. nih.govnih.govoup.com |

| Tyrosine Hydroxylase | Activity inhibited. nih.gov | Likely indirect. nih.gov |

| DOPAchrome Tautomerase (TRP-2) | No significant effect on activity. nih.govnih.govoup.com | Not applicable. |

| TRP-1 | No change in protein amount or size. nih.govnih.govoup.com | Not applicable. |

Biological Activities and Efficacy in Preclinical and Model Systems

In Vitro Cellular Model Systems Research

Evaluation in Cell Culture Systems for Oxidative Stress Protection

Alpha-tocopheryl ferulate has demonstrated notable protective effects against oxidative stress in various cell culture models. As a conjugate of two potent antioxidants, α-tocopherol and ferulic acid, it is designed to offer enhanced stability and efficacy. nih.govnih.govresearchgate.net Ferulic acid, in particular, is known to scavenge free radicals and absorb ultraviolet (UV) radiation, which helps maintain the stability of tocopherol. nih.govnih.govnih.gov

Studies have shown that ferulic acid and its derivatives can protect against reactive oxygen species (ROS)-induced damage. For instance, ethyl ferulate, a derivative, has been shown to stimulate the stress response in dermal fibroblasts. mdpi.com In human keratinocytes, α-tocopherol has been observed to provide photoprotection by increasing glutathione (B108866) production and reducing lipid peroxidation and malondialdehyde (MDA) levels following UVA radiation exposure. nih.gov Furthermore, α-tocopheryl phosphate (B84403), a water-soluble derivative of vitamin E, has been shown to inhibit the production of reactive nitrogen species induced by UV radiation in human keratinocytes. mdpi.com While direct studies on α-TF's specific mechanisms in various cell lines are building, the activities of its constituent parts and related derivatives strongly suggest its potential as a cytoprotective agent against oxidative insults.

Anti-Inflammatory Effects in Cell Lines (e.g., RAW 264.7 macrophages, keratinocytes)

The anti-inflammatory properties of this compound's components have been investigated in relevant cell lines. For instance, α-tocopherol has been shown to decrease the release of pro-inflammatory cytokines like interleukin-1β, interleukin-6, and tumor necrosis factor-alpha. nih.gov In cultured keratinocytes, α-tocopherol can reduce inflammatory prostaglandin (B15479496) synthesis and the induction of cyclooxygenase-2 (COX-2) by UV light. oregonstate.edu

Derivatives of ferulic acid have also shown significant anti-inflammatory activity. Cycloartenyl ferulate, a phytosteryl ferulate, was found to significantly reduce lipopolysaccharide (LPS)-induced nitric oxide production and the mRNA expression of inducible nitric oxide synthase (iNOS) and COX-2 in RAW 264.7 macrophages. researchgate.net Similarly, ethyl ferulate has been shown to inhibit nuclear factor-kappa B (NF-κB) activity in LPS-stimulated RAW 264.7 macrophages. mdpi.comresearchgate.net These findings suggest that α-TF likely possesses anti-inflammatory properties by modulating key inflammatory pathways in cells like macrophages and keratinocytes.

Photoprotective Mechanisms at the Cellular Level (e.g., reduction of DNA damage)

This compound is recognized for its ability to absorb UV radiation, a key aspect of its photoprotective mechanism. nih.govwiley.com This property helps to shield cells from the initial damage caused by UV exposure. Beyond UV absorption, research indicates that it can mitigate the downstream cellular damage induced by radiation.

A significant finding is that α-TF can reduce the amount of 8-hydroxydeoxyguanosine (8-OHdG), a marker for oxidative DNA damage, in the skin of guinea pigs exposed to UVB radiation. nih.gov This suggests that α-TF helps to protect DNA from damage caused indirectly by active oxygen species (AOS) generated during UV exposure. nih.gov However, the same study noted that α-TF did not suppress the direct formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers and (6-4) photoproducts, which are other forms of UV-induced DNA damage. nih.gov The photoprotective effects of its parent compounds are also well-documented. Topical application of α-tocopherol has been shown to limit UV-induced DNA damage in rodent models. oregonstate.edu Ferulic acid, when combined with vitamins C and E, has been demonstrated to significantly reduce the formation of UV-induced thymine (B56734) dimers in the epidermis. plos.org

Modulation of Cellular Proliferation and Differentiation

The influence of this compound and its parent compounds on cellular proliferation and differentiation has been explored in various cell types. A mixture of alpha-tocopheryl phosphate and di-alpha-tocopheryl phosphate inhibited cell proliferation in both rat aortic smooth muscle cells and human THP-1 monocytic leukemia cells. nih.govnih.gov

In the context of skin cells, α-tocopherol has been shown to increase the proliferation of human-induced pluripotent stem cell-derived neural progenitors, suggesting a role in cell growth signaling pathways. phypha.ir Conversely, some studies on cancer cells have shown an inhibitory effect. For example, vitamin E succinate (B1194679) can inhibit the growth of melanoma cells. researchgate.net One study on chronically UVB-damaged mouse skin found that topical α-tocopherol treatment was associated with an increase in the proliferation of epidermal cells. plos.org In normal human melanocytes and human melanoma cells, α-TF was found to inhibit melanization without inhibiting cell growth. nih.govnih.gov

Effects on Melanogenesis in Melanocyte Models

This compound has been extensively studied for its effects on melanogenesis, the process of melanin (B1238610) production. In cultured human melanoma cells and normal human melanocytes, α-TF has been shown to significantly inhibit melanization. nih.govnih.govnih.gov This inhibitory effect was observed at a concentration of 30 µg/ml and was found to be more potent than other known whitening agents like arbutin (B1665170) and kojic acid at higher concentrations. nih.gov

The mechanism behind this depigmenting effect appears to be indirect. Studies have revealed that α-TF inhibits the tyrosine hydroxylase activity of tyrosinase, a key enzyme in the melanin synthesis pathway. nih.govnih.gov However, it does not directly inhibit the tyrosinase enzyme itself, nor does it affect the protein levels of tyrosinase or tyrosinase-related proteins (TRP)-1 and TRP-2. nih.govnih.gov This suggests that α-TF's inhibitory action might occur at a post-translational level or through a secondary molecule activated by α-TF. nih.gov The inhibition of melanogenesis by α-TF occurs without affecting the proliferation of the melanocytes. nih.gov

In Vivo Animal Model Studies (Mechanistic and Efficacy Focus)

In vivo studies using animal models have further elucidated the protective effects of this compound, particularly in the context of skin health and photoprotection.

One key study demonstrated that α-TF can reduce UVB-induced oxidative DNA damage in guinea pig skin. nih.gov Specifically, it decreased the formation of 8-hydroxydeoxyguanosine, which is produced by active oxygen species, though it did not prevent the direct formation of other DNA photoproducts like cyclobutane pyrimidine dimers. nih.gov This highlights its role as an antioxidant in a living system, protecting against indirect DNA damage.

Ferulic acid has also demonstrated protective effects in animal models. Topical application of a ferulic acid derivative was shown to decrease the production of hydrogen peroxide and edema formation caused by UV radiation on mouse skin. scielo.br

Interactive Data Table: In Vitro Effects of this compound and Related Compounds

| Compound | Cell Line | Activity | Key Findings | Citations |

| This compound | Human Melanoma Cells | Anti-melanogenic | Inhibited melanization by inhibiting tyrosine hydroxylase activity; no effect on cell growth or tyrosinase protein levels. | nih.govnih.gov |

| This compound | Normal Human Melanocytes | Anti-melanogenic | Significantly inhibited melanization without affecting cell growth; dose-dependent inhibition of tyrosinase activity. | nih.gov |

| alpha-Tocopherol (B171835) | Human Keratinocytes | Anti-inflammatory, Photoprotective | Decreased UV-induced prostaglandin synthesis, COX-2 induction, and increased glutathione production. | nih.govoregonstate.edu |

| Ethyl Ferulate | RAW 264.7 Macrophages | Anti-inflammatory | Inhibited LPS-induced NF-κB activity. | mdpi.comresearchgate.net |

| Cycloartenyl Ferulate | RAW 264.7 Macrophages | Anti-inflammatory | Reduced LPS-induced NO production and mRNA expression of iNOS and COX-2. | researchgate.net |

| alpha-Tocopheryl phosphate | Rat Aortic Smooth Muscle Cells, THP-1 Monocytic Leukemia Cells | Anti-proliferative | Inhibited cell proliferation at concentrations lower than α-tocopherol. | nih.govnih.gov |

| alpha-Tocopherol | Human-induced pluripotent stem cell-derived neural progenitors | Proliferative | Increased cell proliferation. | phypha.ir |

Efficacy in Animal Models of Induced Oxidative Stress

This compound (α-TF), a compound formed by the esterification of alpha-tocopherol (α-T) and ferulic acid, has demonstrated notable efficacy in animal models of induced oxidative stress. nih.gov Research indicates that α-TF can decrease the amount of 8-hydroxydeoxyguanosine, a marker of oxidative DNA damage, in the skin of guinea pigs exposed to UVB radiation. nih.gov This suggests a protective role against reactive oxygen species (ROS)-induced DNA damage. nih.gov

Studies on related compounds further support the antioxidant potential of the ferulate moiety. For instance, phytosteryl ferulates, which also contain ferulic acid, have shown strong free radical scavenging activity and an ability to inhibit lipid peroxidation, with efficacy comparable to alpha-tocopherol. jst.go.jp In models of dextran (B179266) sulphate sodium (DSS)-induced colitis in mice, a condition associated with significant oxidative stress, phytosteryl ferulates markedly inhibited inflammatory reactions. researchgate.netnih.gov This anti-inflammatory effect is believed to be at least partly due to the antioxidant properties of the ferulic acid component. researchgate.netnih.gov

Furthermore, in animal models of aflatoxin-induced toxicity, which involves significant oxidative stress, vitamin E (α-tocopherol) has been shown to ameliorate the deleterious effects by reducing markers of oxidative damage and bolstering antioxidant enzyme activities. nih.gov Given that α-TF combines the antioxidant properties of both α-tocopherol and ferulic acid, it is positioned as a potent agent against induced oxidative stress. nih.gov

Investigation of Anti-Inflammatory Effects in Experimental Animal Models

The anti-inflammatory properties of this compound and its constituent parts have been investigated in various experimental animal models. Alpha-tocopherol itself has been shown to decrease the release of pro-inflammatory cytokines such as interleukin-1beta, interleukin-6, and tumor necrosis factor-alpha.

In a mouse model of dextran sulphate sodium (DSS)-induced colitis, phytosteryl ferulates, which share the ferulic acid moiety with α-TF, demonstrated significant anti-inflammatory effects. researchgate.netnih.gov These compounds were found to inhibit the nuclear factor-kappaB (NF-κB) pathway, a key regulator of inflammation. researchgate.netnih.gov The study indicated that γ-oryzanol, a mixture of phytosteryl ferulates, and its component cycloartenyl ferulate, markedly inhibited inflammatory reactions, including the infiltration of inflammatory cells and the expression of pro-inflammatory cytokines and COX-2. researchgate.netnih.gov This anti-inflammatory action was attributed in part to the antioxidant effect of the ferulic acid moiety. researchgate.netnih.gov

Additionally, in a mouse model of pain induced by fluoride (B91410) exposure, the combined administration of selenium and alpha-tocopherol attenuated formalin-induced paw edema, suggesting anti-inflammatory activity. biomedpharmajournal.org While this study did not use α-TF directly, it highlights the anti-inflammatory potential of the alpha-tocopherol component in a whole animal system.

Research on Photoprotective Mechanisms in Animal Skin Models

This compound is recognized for its potential photoprotective effects, largely attributed to the combined actions of its two components: alpha-tocopherol and ferulic acid. nih.gov Alpha-tocopherol is a well-established photoprotective agent, and its topical application in rodent models before UV exposure has been shown to reduce UV-induced skin damage by decreasing lipid peroxidation and limiting DNA damage. oregonstate.edu Ferulic acid also possesses UV-absorbing properties and antioxidant activity, which contributes to its photoprotective effects. mdpi.com

A key mechanism of α-TF's photoprotection lies in its ability to absorb UV radiation, which helps to maintain the stability of tocopherol. nih.gov In a study on guinea pig skin exposed to UVB radiation, α-TF was found to reduce the formation of 8-hydroxydeoxyguanosine, an indicator of indirect DNA damage caused by reactive oxygen species. nih.gov However, it did not suppress the direct formation of cyclobutane pyrimidine dimers and (6-4) photoproducts, suggesting its primary protective role is through its antioxidant action against UV-induced free radicals. nih.gov

Furthermore, studies on hairless mice have demonstrated that topical application of alpha-tocopherol can modulate the antioxidant network in the skin and diminish UV-induced oxidative damage. plos.org When combined with vitamin C and ferulic acid, the photoprotective effects are enhanced, leading to a reduction in UVB-induced thymine dimer formation. plos.org This highlights the synergistic potential of combining these antioxidants, a feature inherent in the structure of α-TF.

Studies on Tissue Remodeling and Repair Processes in Animal Models

While direct studies on this compound's role in tissue remodeling and repair in animal models are limited, the activities of its components, alpha-tocopherol and ferulic acid, provide significant insights. Alpha-tocopherol has been shown to influence tissue repair processes. For instance, it can enhance collagen synthesis and prevent its degradation by reducing the levels of matrix metalloproteinases (MMPs), thereby helping to preserve the integrity of the dermis. mdpi.com

In the context of inflammation, which is intrinsically linked to tissue repair, phytosteryl ferulates have demonstrated beneficial effects in a mouse model of colitis. researchgate.netnih.gov By inhibiting the NF-κB pathway and reducing pro-inflammatory mediators, these compounds help to mitigate tissue damage and support a more controlled healing environment. researchgate.netnih.gov

Furthermore, alpha-tocopherol has been observed to modulate cellular signaling pathways that are crucial for tissue remodeling. It can inhibit protein kinase C (PKC), an enzyme involved in cell proliferation and differentiation. nih.govdrugbank.com By regulating such signaling pathways, alpha-tocopherol can influence the processes of cell growth and tissue regeneration. The combination of these properties in this compound suggests its potential to positively influence tissue remodeling and repair, although more direct research on the compound itself is needed to fully elucidate these effects.

Structure-Activity Relationship (SAR) Studies for Bioactivity

Elucidating Structural Determinants for Antioxidant Potency

The antioxidant potency of this compound is derived from the synergistic combination of its two structural components: the chromanol ring of alpha-tocopherol and the phenolic structure of ferulic acid. The antioxidant activity of tocopherols (B72186) is primarily attributed to the hydroxyl group on the chromanol ring, which can donate a hydrogen atom to neutralize free radicals. mdpi.com The number and position of methyl groups on the chromanol ring also influence this activity, with alpha-tocopherol being the most biologically active form. researchgate.net

Ferulic acid's antioxidant capacity stems from its phenolic nucleus and an unsaturated side chain, which allows for the formation of a resonance-stabilized phenoxy radical. nih.gov This structural feature makes it an effective scavenger of reactive oxygen species. nih.gov

Studies on various ferulates have provided further insights into the structure-activity relationship. For instance, research on phytosteryl ferulates has shown that the esterification of a sterol with ferulic acid can result in compounds with strong free radical scavenging and anti-lipid peroxidation activities, comparable to alpha-tocopherol. jst.go.jp This indicates that the ferulic acid moiety is a key determinant of antioxidant potency in these esters. The antioxidant activity of different phytosteryl ferulates can vary, with 24-methylenecycloartanyl ferulate showing particularly high activity. mdpi.com The hydroxyl group on the phenolic ring and the potential for electron delocalization are crucial for the antioxidant action of these compounds. mdpi.com

SAR for Cellular Signaling Modulation

The structure of this compound is intrinsically linked to its ability to modulate cellular signaling pathways. Both alpha-tocopherol and ferulic acid, its constituent parts, are known to influence various signaling cascades. Alpha-tocopherol has been shown to regulate gene expression and interact with cell receptors and transcription factors. mdpi.com It can inhibit protein kinase C (PKC) activity, which is involved in cell proliferation and differentiation. nih.govdrugbank.com This inhibition is a non-antioxidant function and highlights the specific signaling-modulatory role of the alpha-tocopherol structure. mdpi.com

The phosphate ester of alpha-tocopherol, alpha-tocopheryl phosphate, has been found to modulate cellular events even more efficiently than alpha-tocopherol itself, suggesting that modifications to the hydroxyl group can significantly alter signaling activity. nih.gov This compound has been shown to influence cell proliferation and the expression of genes like vascular endothelial growth factor by activating protein kinase B (Akt). nih.gov

The ferulate portion of the molecule also contributes to signaling modulation. Phytosteryl ferulates have been demonstrated to inhibit the nuclear factor-kappaB (NF-κB) pathway in macrophages, a key signaling pathway in the inflammatory response. researchgate.netnih.gov This inhibitory action is linked to the antioxidant properties of the ferulic acid moiety. researchgate.netnih.gov Therefore, the combination of the chromanol head of alpha-tocopherol and the phenolic structure of ferulic acid in this compound creates a molecule with the potential to interact with and modulate multiple cellular signaling pathways, influencing processes such as inflammation, cell proliferation, and gene expression.

Impact of Ester Linkage and Stereochemical Modifications on Biological Activity

The biological activity of this compound is intrinsically linked to its chemical structure, specifically the nature of the ester bond connecting the alpha-tocopherol and ferulic acid moieties, and the stereochemistry of the alpha-tocopherol component. Modifications to these features can significantly influence the compound's bioavailability, antioxidant efficacy, and other biological functions.

Influence of the Ester Linkage

The ester linkage in this compound is a critical determinant of its stability and biological action. Compared to the free hydroxyl group of alpha-tocopherol, the ester bond in its derivatives, such as alpha-tocopheryl acetate (B1210297) and alpha-tocopheryl succinate, enhances stability against oxidation. mdpi.com This increased stability is advantageous for formulation and storage. However, for the compound to exert its biological effects, the ester linkage must often be hydrolyzed by enzymes in the body to release the active alpha-tocopherol and ferulic acid.

The nature of the linkage—whether it is a hydrolyzable ester or a non-hydrolyzable ether—can profoundly impact in vivo efficacy. For instance, a study comparing a non-hydrolyzable ether analog of RRR-alpha-tocopherol, alpha-tocopherol ether acetic acid (α-TEA), with the hydrolyzable ester RRR-alpha-tocopheryl succinate (VES) in a mouse mammary tumor model, demonstrated significant differences in their effectiveness based on the route of administration. nih.gov While both compounds inhibited tumor cell growth in vitro, α-TEA was effective when delivered orally or by aerosol. In contrast, VES was only effective when administered via aerosol and was ineffective orally, likely due to premature hydrolysis in the digestive tract. nih.gov This suggests that the stability of the linkage between the tocopheryl head and the acidic tail is crucial for its biological activity in vivo.

Furthermore, the type of ester can influence the specific biological activities. Studies on various alpha-tocopheryl dicarboxylic monoesters have shown a hierarchy of apoptogenic activity, with the order being succinate < malonate < oxalate. mdpi.com This indicates that even subtle changes in the esterifying acid can modulate the biological outcome. Another study comparing alpha-tocopheryl phosphate (TOP) with alpha-tocopheryl succinate (TOS) found that TOP exhibited higher proliferative and apoptosis-inducing activity on an osteosarcoma cell line. nih.gov

| Compound | Linkage Type | Key Research Finding | Model System |

|---|---|---|---|

| This compound | Ester | Esterification of ferulic acid increases solubility in oil-based systems and suitability for high-temperature applications. researchgate.net | Chemical analysis |

| alpha-Tocopheryl succinate (VES) | Ester (hydrolyzable) | Ineffective in reducing tumor burden when administered orally, but effective via aerosol. nih.gov | Mouse mammary tumor model |

| alpha-Tocopherol ether acetic acid (α-TEA) | Ether (non-hydrolyzable) | Effective in reducing tumor burden and metastasis when delivered orally or by aerosol. nih.gov | Mouse mammary tumor model |

| alpha-Tocopheryl phosphate (TOP) | Phosphate Ester | Showed higher apoptosis-inducing activity on MG-63 cancer cells compared to alpha-tocopheryl succinate. nih.gov | Osteosarcoma cell line (MG-63) |

Influence of Stereochemical Modifications

The stereochemistry of the alpha-tocopherol moiety is another critical factor governing biological activity. Natural alpha-tocopherol is the RRR-stereoisomer. Synthetic alpha-tocopherol, often referred to as all-rac-alpha-tocopherol, is a mixture of eight stereoisomers (RRR, RRS, RSR, RSS, SRR, SRS, SSS, and SSR) in equal proportions. mdpi.comoxirischemicals.com

Preclinical and clinical studies have consistently demonstrated that the RRR-form of alpha-tocopherol has a higher biological potency than the all-rac-form. mdpi.comnih.gov This is largely attributed to the stereospecificity of the hepatic alpha-tocopherol transfer protein (α-TTP), which preferentially binds to the RRR-isomer and incorporates it into lipoproteins for distribution throughout the body. The 2S-stereoisomers (SRR, SRS, SSR, SSS) are poorly recognized by α-TTP and are thus metabolized and excreted more rapidly.

A study using three different rat bioassays (resorption-gestation, red blood cell hemolysis, and liver storage) found that the biological activity of RRR-α-tocopherol was consistently higher than that of all-rac-α-tocopherol. nih.gov The potency ratio between RRR- and all-rac-α-tocopherol, as calculated from these bioassays, did not significantly deviate from the generally accepted value of 1.36. nih.gov Another study examining the relative bioavailabilities of RRR- and all-rac-α-tocopheryl acetate in humans using deuterated compounds found that the bioavailability of the RRR-form was approximately twice that of the all-rac-form. researchgate.net

| Stereoisomer Form | Composition | Relative Biological Potency/Bioavailability | Basis of Difference |

|---|---|---|---|

| RRR-alpha-tocopherol (Natural) | Single stereoisomer (2R, 4'R, 8'R) | Higher (Potency ratio of ~1.36 to 2.0 compared to all-rac form). nih.govresearchgate.net | Preferential binding to hepatic alpha-tocopherol transfer protein (α-TTP). mdpi.com |

| all-rac-alpha-tocopherol (Synthetic) | Equimolar mixture of eight stereoisomers. | Lower. mdpi.comnih.gov | Poor recognition and faster metabolism of 2S-stereoisomers. mdpi.com |

Theoretical and Research Applications of Alpha Tocopheryl Ferulate

Design of Advanced Formulations and Delivery Systems for Research Purposes

The inherent lipophilicity and susceptibility to degradation of alpha-tocopheryl ferulate and its parent compounds necessitate the design of advanced formulation and delivery systems for research applications. These systems aim to improve solubility, stability, and targeted delivery to specific biological sites.

Encapsulation Technologies (e.g., Solid Lipid Nanoparticles, Liposomes, Nanocarriers) for Research Stability and Targeted Delivery

Encapsulation technologies are paramount in harnessing the potential of lipophilic compounds like this compound in research settings. By entrapping the molecule within a protective carrier, its stability against environmental factors such as light and oxygen is significantly enhanced. researchgate.netmdpi.com

Solid Lipid Nanoparticles (SLNs) : SLNs are a key area of research for delivering fat-soluble vitamins and antioxidants. researchgate.net Research on stearyl ferulate-based SLNs has demonstrated their efficacy in encapsulating and stabilizing both beta-carotene (B85742) and alpha-tocopherol (B171835), protecting them from degradation induced by pro-oxidants or sunlight. nih.govresearchgate.net This suggests that SLNs constructed from or containing this compound could serve as a robust vehicle for research, ensuring the compound's integrity. nih.gov Studies involving the encapsulation of alpha-tocopherol in SLNs have shown high entrapment efficiency and stability during storage. researchgate.net Similarly, ferulic acid-loaded SLNs have been shown to protect against oxidative stress in neuronal cell models, highlighting the potential of these nanocarriers for targeted delivery in neurodegenerative disease research. mdpi.com

Liposomes : Liposomes, artificial vesicles composed of a lipid bilayer, are another widely researched carrier for vitamin E and its derivatives. Due to its lipophilic nature, alpha-tocopherol incorporates well into the lipid bilayer of liposomes. nih.gov Research has shown that encapsulating alpha-tocopherol in liposomes can increase its absorption and bioavailability. Studies using model liposomes help in understanding the interaction of alpha-tocopherol within the membrane and its influence on oxidation dynamics. researchgate.net This foundational research is critical for designing liposomal systems for this compound to study its membrane-protective effects.

Nanocarriers and Nanoemulsions : Broader research into nanocarriers, including nanoemulsions and polymer nanoparticles, provides further avenues for this compound delivery. researchgate.netvjs.ac.vnmdpi.com For instance, nanoemulsions have been developed for alpha-tocopheryl acetate (B1210297) to improve its stability and suitability for cosmetic applications. researchgate.netvjs.ac.vn D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS), a water-soluble derivative of vitamin E, is widely used in various nanocarrier designs to improve oral bioavailability by acting as a surfactant and inhibiting drug efflux. mdpi.compatsnap.com These varied nanotechnological approaches offer a versatile toolkit for formulating this compound for specific research questions, from topical delivery to systemic administration models. scielo.br

Interdisciplinary Research Interface

Nutritional Biochemistry Research Perspectives on Tocopherol Metabolism and Esters

From a nutritional biochemistry standpoint, the metabolism of vitamin E is a multi-step process that begins in the gastrointestinal tract and involves specific transport and enzymatic systems. Vitamin E esters, such as this compound, are not biologically active in their esterified form. tandfonline.com They are considered pro-vitamins that must undergo hydrolysis to release free α-tocopherol, the form that is absorbed and utilized by the body. tandfonline.comfao.org This enzymatic conversion is a critical determinant of the vitamin's bioavailability.

The primary site for the hydrolysis of tocopheryl esters is the small intestine. fao.org Pancreatic and intestinal enzymes play a crucial role in this process. It is generally accepted that bile salt-dependent lipase (B570770), also known as cholesteryl ester hydrolase, is responsible for cleaving the ester bond. mdpi.com Once liberated, the free α-tocopherol is incorporated into mixed micelles with bile salts and products of fat digestion, which facilitates its absorption by enterocytes. mdpi.comnih.gov Following absorption, it is packaged into chylomicrons for transport through the lymphatic system to the liver. fao.orgnih.gov In the liver, a specific protein, the α-tocopherol transfer protein (α-TTP), preferentially binds to the RRR-α-tocopherol form and incorporates it into very low-density lipoproteins (VLDLs) for distribution to other tissues. fao.orgoregonstate.edu Forms of vitamin E not selected by α-TTP are more readily metabolized and excreted. nih.govoregonstate.edu

Research into various tocopheryl esters provides insight into how the ester moiety can influence bioavailability. Studies comparing esters like acetate, succinate, and nicotinate (B505614) have shown that while the hydrolysis step is generally efficient in healthy individuals, differences can arise. nih.govabdominalkey.com For instance, human studies have demonstrated no significant difference in the extent of absorption of RRR-α-tocopherol from acetate and succinate esters when compared to the free form, suggesting that intestinal esterase activity is not a limiting factor for these common esters. nih.govabdominalkey.com However, research in sheep indicated that dl-α-tocopheryl nicotinate was less readily hydrolyzed and had lower bioavailability compared to dl-α-tocopheryl acetate. avma.org This highlights that the nature of the attached carboxylate group can affect the rate and efficiency of enzymatic cleavage.

The metabolic fate of the released α-tocopherol is independent of its original ester form. Catabolism is initiated primarily by cytochrome P450-mediated ω-hydroxylation (by the enzyme CYP4F2), followed by β-oxidation of the phytyl tail. nih.govoregonstate.edu This process generates a series of water-soluble metabolites, with carboxyethyl-hydroxychroman (CEHC) being the main urinary end-product. nih.govoregonstate.edu The metabolism of α-tocopheryl ferulate would be expected to follow this pathway: hydrolysis in the intestine to yield α-tocopherol and ferulic acid, followed by the absorption and systemic metabolism of α-tocopherol as described.

Research Findings on Tocopherol Ester Bioavailability

Comparative studies are essential for understanding the relative efficacy of different vitamin E esters. The data below, derived from studies in human and animal models, illustrate the bioavailability and metabolic processing of various tocopheryl esters.

| Tocopherol Form | Study Model | Key Finding | Citation |

| RRR-α-Tocopheryl Acetate vs. RRR-α-Tocopherol | Humans | Both forms were absorbed at similar rates with a relative bioavailability ratio of 1.0 in plasma. | nih.gov |

| RRR-α-Tocopheryl Acetate vs. RRR-α-Tocopheryl Succinate | Humans | No significant difference in the extent of absorption was found, though the acetate ester showed a slightly faster initial absorption rate. | nih.gov |

| dl-α-Tocopheryl Acetate vs. dl-α-Tocopheryl Nicotinate | Sheep | Bioavailability of the acetate ester was significantly greater than the nicotinate ester. The nicotinate ester is less readily hydrolyzed. | avma.org |

| RRR-α-Tocopheryl Acetate vs. all-rac-α-Tocopheryl Acetate | Humans | Both isomers were absorbed equally well (approx. 77.5% fractional absorption). However, the all-rac form was preferentially metabolized and eliminated. | nih.gov |

Key Processes in Tocopherol Ester Metabolism

The journey from an ingested tocopheryl ester to its function as a vitamin in the body is governed by several key biochemical steps.

| Process | Location | Key Enzymes/Factors | Description | Citation |

| Ester Hydrolysis | Small Intestine | Cholesteryl Ester Hydrolase (Bile Salt-Dependent Lipase) | Cleavage of the ester bond to release free tocopherol and the corresponding acid (e.g., acetic acid, succinic acid, or ferulic acid). | mdpi.com |

| Micellar Solubilization | Small Intestine | Bile Salts, Dietary Fats | Incorporation of free tocopherol into mixed micelles, which is necessary for absorption into intestinal cells. | mdpi.comnih.gov |

| Hepatic Sorting | Liver | α-Tocopherol Transfer Protein (α-TTP) | Preferential binding and incorporation of α-tocopherol into VLDL for transport to peripheral tissues. | fao.orgoregonstate.edu |